6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation
Executive Summary
As the frontier of targeted protein degradation (TPD) and kinase inhibition expands, the demand for highly functionalized, rigid heterocyclic building blocks has surged. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) has emerged as a privileged scaffold in modern medicinal chemistry[1]. Characterized by its planar bicyclic core, this compound offers a unique combination of metabolic stability, hydrogen-bonding potential, and an orthogonal synthetic handle (the 6-bromo substituent) that is essential for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in the development of next-generation RET (Rearranged during Transfection) kinase degraders (PROTACs).
Chemical Identity & Physicochemical Properties
The structural architecture of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile dictates its utility in drug design. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole and azaindole rings but offers superior solubility and distinct electron distribution. The 3-carbonitrile group acts as a strong electron-withdrawing moiety, which lowers the HOMO of the aromatic system, thereby increasing resistance to oxidative metabolism.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile |
| CAS Registry Number | 2092835-01-1[1] |
| Molecular Formula | C₈H₄BrN₃[1] |
| Molecular Weight | 222.04 g/mol [1] |
| Exact Mass (Monoisotopic) | 220.958 g/mol (⁷⁹Br) / 222.956 g/mol (⁸¹Br)[2] |
| SMILES String | N#CC1=C2C=CC(Br)=CN2N=C1[1] |
| Appearance | White to off-white solid[2] |
| Storage Conditions | Sealed in dry, 2-8°C[1], protected from moisture and strong oxidizers[3]. |
Synthetic Methodology & Experimental Protocols
The construction of the functionalized pyrazolo[1,5-a]pyridine core is classically achieved via a regioselective [3+2] annulation-aromatization sequence utilizing N-aminopyridines and electron-deficient alkynes or alkenes.
Fig 1: Regioselective [3+2] annulation-aromatization workflow for the pyrazolo[1,5-a]pyridine core.
Protocol: TEMPO-Mediated [3+2] Annulation-Aromatization
1. N-Amination (Ylide Formation):
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Procedure: React 3-bromopyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0 °C, warming to room temperature.
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Causality & Experience: MSH is selected over hydroxylamine-O-sulfonic acid (HOSA) due to its superior electrophilicity, which is required to efficiently aminate the electron-deficient 3-bromopyridine.
2. Cycloaddition & Aromatization:
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Procedure: To the isolated 1-amino-3-bromopyridinium salt, add acrylonitrile (2.0 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv), and TEMPO (1.2 equiv) in a polar aprotic solvent (e.g., DMF). Stir at 60 °C for 12 hours.
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Causality & Experience: The base (DIPEA) generates the active N-ylide (1,3-dipole), which undergoes a regioselective [3+2] cycloaddition with acrylonitrile. The addition of TEMPO is critical; without this mild radical oxidant, the reaction stalls at the 2,3-dihydropyrazolo[1,5-a]pyridine stage. TEMPO drives the final dehydrogenative aromatization without cleaving the sensitive N-N bond[2].
3. Self-Validating System (Analytical Checkpoints):
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In-Process: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar baseline pyridinium salt and the emergence of a UV-active spot ( Rf≈0.4 ) indicates successful aromatization.
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Post-Purification (NMR Validation): Regioselectivity (6-bromo vs. 4-bromo) must be confirmed via ¹H NMR. The 6-bromo isomer is definitively validated by the presence of a diagnostic doublet at δ 8.75 ppm ( J=1.5 Hz) corresponding to the isolated C7 proton coupling meta to the C5 proton. The C4 proton appears as a doublet at δ 7.71 ppm ( J=9.3 Hz)[2].
Applications in Drug Discovery: RET Kinase PROTACs
The most prominent contemporary application of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile is as a core building block for RET kinase inhibitors (e.g., Selpercatinib/LOXO-292 derivatives) and their corresponding PROTAC degraders 4[4][5].
Fig 2: Mechanism of RET kinase degradation via PROTACs utilizing the 6-substituted core scaffold.
Mechanistic Grounding & Linker Attachment
Analysis of the X-ray co-crystal structure of Selpercatinib bound to the RET kinase domain (PDB ID: 7JU6) reveals that the 6-position of the pyrazolo[1,5-a]pyridine core is oriented outward, directly into the solvent-exposed region of the ATP-binding pocket. Furthermore, the nitrogen atom of the pyrazolo[1,5-a]pyridine forms a critical hydrogen bond with Ala807 in the hinge region[4].
Because the 6-position points toward the solvent, it is the ideal vector for PROTAC linker attachment without inducing steric clashes that would abrogate kinase binding affinity 5[5].
Protocol: Late-Stage Functionalization via Buchwald-Hartwig Amination
1. Cross-Coupling:
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Procedure: Combine 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile with a Boc-protected diamine linker (e.g., piperazine or 3,6-diazabicyclo[3.1.1]heptane), Pd₂(dba)₃ (0.05 equiv), RuPhos or BrettPhos (0.1 equiv), and Cs₂CO₃ (3.0 equiv) in anhydrous 1,4-dioxane. Degas with N₂ and heat at 90 °C for 12 hours[4][5].
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Causality & Experience: The electron-withdrawing 3-carbonitrile group slightly deactivates the ring toward oxidative addition; therefore, highly active, electron-rich dialkylbiaryl phosphine ligands (like RuPhos) are mandatory to accelerate the oxidative addition of the C(sp²)-Br bond and facilitate reductive elimination, preventing competitive debromination.
2. Self-Validating System (Mass Spectrometry):
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Validation: During the coupling of the linker to the 6-bromo position, reaction completion must be verified by LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 222 and 224 (due to ⁷⁹Br and ⁸¹Br). The disappearance of this doublet and the emergence of a single product mass peak (e.g., [M+H]+ corresponding to the aminated product) definitively confirms the successful displacement of the bromine atom[5].
References
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BLDpharm , "2092835-01-1 | 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Product Information", 1
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ACS Publications (DOI.org) , "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines", 2
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Journal of Medicinal Chemistry , "Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations", 4
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Journal of Medicinal Chemistry , "Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations", 5
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CymitQuimica , "Safety Data Sheet - 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile", 3
